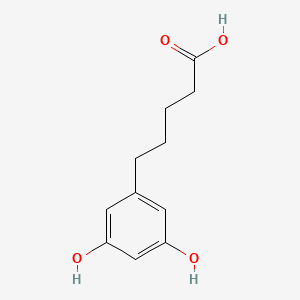

3,5-Dihydroxybenzenepentanoic Acid

Beschreibung

3,5-Dihydroxybenzenepentanoic Acid is an organic compound with the molecular formula C11H14O4 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a pentanoic acid side chain

Eigenschaften

Molekularformel |

C11H14O4 |

|---|---|

Molekulargewicht |

210.23 g/mol |

IUPAC-Name |

5-(3,5-dihydroxyphenyl)pentanoic acid |

InChI |

InChI=1S/C11H14O4/c12-9-5-8(6-10(13)7-9)3-1-2-4-11(14)15/h5-7,12-13H,1-4H2,(H,14,15) |

InChI-Schlüssel |

QHXNJIMVPAFCPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1O)O)CCCCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,5-Dihydroxybenzenepentansäure beinhaltet typischerweise die Hydroxylierung von Benzenepentansäurederivaten. Eine gängige Methode ist die Friedel-Crafts-Acylierung von Benzol mit Pentansäurechlorid, gefolgt von selektiver Hydroxylierung unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Hydroxylradikalen unter kontrollierten Bedingungen.

Industrielle Produktionsmethoden: Die industrielle Produktion kann katalytische Prozesse umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Katalysatoren wie Palladium oder Platin auf Kohlenstoff können verwendet werden, um die Hydroxylierungsreaktion zu beschleunigen. Die Reaktionsbedingungen umfassen häufig erhöhte Temperaturen und Drücke, um die Reaktionsgeschwindigkeit und die Produktbildung zu optimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3,5-Dihydroxybenzenepentansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppen können oxidiert werden, um Chinone zu bilden.

Reduktion: Die Carbonsäuregruppe kann zu einem Alkohol reduziert werden.

Substitution: Die Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Die Bedingungen können saure oder basische Katalysatoren umfassen, um die Reaktion zu erleichtern.

Hauptprodukte:

Oxidation: Bildung von 3,5-Dihydroxybenzochinon.

Reduktion: Bildung von 3,5-Dihydroxybenzylalcohol.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

3,5-Dihydroxybenzenepentansäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Wird aufgrund des Vorhandenseins von Hydroxylgruppen auf seine potenziellen antioxidativen Eigenschaften untersucht.

Medizin: Wird auf seine potenziellen neuroprotektiven Wirkungen und als Gerüst für die Medikamentenentwicklung untersucht.

Industrie: Wird aufgrund seiner reaktiven funktionellen Gruppen bei der Herstellung von Polymeren und Harzen eingesetzt.

5. Wirkmechanismus

Der Mechanismus, durch den 3,5-Dihydroxybenzenepentansäure seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxylgruppen können Wasserstoffbrückenbindungen mit aktiven Zentren von Enzymen bilden, wodurch deren Aktivität möglicherweise gehemmt oder moduliert wird. Die Carbonsäuregruppe kann mit Zellmembranen interagieren und die Permeabilität und Signalwege beeinflussen.

Ähnliche Verbindungen:

- 3,4-Dihydroxybenzenepentansäure

- 3,5-Dihydroxybenzoesäure

- 3,5-Dihydroxybenzylalcohol

Vergleich: 3,5-Dihydroxybenzenepentansäure ist aufgrund der Kombination von Hydroxylgruppen am Benzolring und der Pentansäure-Seitenkette einzigartig. Diese Struktur bietet ein Gleichgewicht von hydrophilen und hydrophoben Eigenschaften, was sie für verschiedene Anwendungen vielseitig einsetzbar macht. Im Vergleich zu 3,4-Dihydroxybenzenepentansäure kann die Position der Hydroxylgruppen die Reaktivität der Verbindung und die Wechselwirkung mit biologischen Zielstrukturen deutlich beeinflussen.

Wirkmechanismus

The mechanism by which 3,5-Dihydroxybenzenepentanoic Acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The carboxylic acid group can interact with cellular membranes, affecting permeability and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 3,4-Dihydroxybenzenepentanoic Acid

- 3,5-Dihydroxybenzoic Acid

- 3,5-Dihydroxybenzyl Alcohol

Comparison: 3,5-Dihydroxybenzenepentanoic Acid is unique due to the combination of hydroxyl groups on the benzene ring and the pentanoic acid side chain. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Compared to 3,4-Dihydroxybenzenepentanoic Acid, the position of the hydroxyl groups can significantly affect the compound’s reactivity and interaction with biological targets.

Biologische Aktivität

3,5-Dihydroxybenzenepentanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3,5-Dihydroxybenzenepentanoic acid is characterized by a pentanoic acid chain attached to a benzene ring with hydroxyl groups at the 3 and 5 positions. Its chemical formula is C₁₁H₁₄O₃, with a molecular weight of approximately 194.23 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.

1. Antihyperlipidaemic Activity

Research indicates that derivatives of 3,5-dihydroxybenzenepentanoic acid exhibit significant antihyperlipidaemic properties. A study demonstrated that these compounds can inhibit cholesterol biosynthesis effectively. In experiments using rat liver enzymes, certain derivatives showed up to 50% inhibition of cholesterol production at specific concentrations (Table 1) .

| Compound | Concentration (µg/ml) | % Inhibition |

|---|---|---|

| Clofibrate | 50 | 50% |

| Compound A | 25 | 48% |

| Compound B | 50 | 52% |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various pathogens. The zones of inhibition were measured against standard antibiotics as controls (Table 2) .

| Bacterial Strain | Zone of Inhibition (mm) at 20 mg/mL |

|---|---|

| Staphylococcus aureus | 12.6 ± 0.03 |

| Escherichia coli | 10.0 ± 0.05 |

| Klebsiella pneumoniae | 9.8 ± 0.04 |

Antihyperlipidaemic Mechanism

The antihyperlipidaemic effect is believed to be mediated through the inhibition of key enzymes involved in cholesterol synthesis, such as HMG-CoA reductase. The compound competes with substrates for binding sites on these enzymes, thereby reducing cholesterol levels in the bloodstream .

Antimicrobial Mechanism

The antimicrobial activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth and replication. The phenolic structure of the compound is thought to contribute to its ability to penetrate bacterial membranes .

Case Study 1: Cholesterol Biosynthesis Inhibition

A study conducted on rat liver extracts demonstrated that administration of a specific derivative of 3,5-dihydroxybenzenepentanoic acid resulted in a significant reduction in cholesterol levels after a treatment period of four weeks. The findings highlighted its potential as a therapeutic agent for managing hyperlipidaemia .

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy against clinical isolates, it was found that the compound exhibited potent activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential use in treating infections caused by these pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.